molecular formula C8H12BrNS B15314101 4-(5-Bromothiophen-2-yl)butan-1-amine

4-(5-Bromothiophen-2-yl)butan-1-amine

Cat. No.: B15314101
M. Wt: 234.16 g/mol
InChI Key: FPWAUBDTLCGAKW-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)butan-1-amine is an organic compound with the molecular formula C8H12BrNS It features a bromothiophene moiety attached to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)butan-1-amine typically involves the bromination of thiophene followed by a series of reactions to introduce the butan-1-amine chain. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the thiophene ring.

Scientific Research Applications

4-(5-Bromothiophen-2-yl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromothiophen-2-yl)butan-1-amine is unique due to its specific combination of a bromothiophene ring and a butan-1-amine chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)butan-1-amine

InChI

InChI=1S/C8H12BrNS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-5H,1-3,6,10H2

InChI Key

FPWAUBDTLCGAKW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CCCCN

Origin of Product

United States

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